molecular formula C10H18N2O2 B1604171 N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide CAS No. 912761-41-2

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide

Cat. No.: B1604171
CAS No.: 912761-41-2
M. Wt: 198.26 g/mol
InChI Key: SNAHKIGYDOOZHZ-UHFFFAOYSA-N
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Description

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide is a chemical compound with the molecular formula C10H18N2O2 It is known for its unique structure, which includes a cyclopropyl group and a piperidine ring connected via an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide typically involves the reaction of cyclopropylamine with 4-piperidinol in the presence of an acylating agent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by bases like triethylamine. The reaction proceeds through the formation of an intermediate, which is then acylated to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context of its use. The pathways involved in its mechanism of action include binding to active sites, altering enzyme activity, or modulating receptor functions .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-Cyclopropyl-2-(piperidin-4-yloxy)acetamide include other piperidine derivatives and cyclopropyl-containing compounds. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of the cyclopropyl group and the piperidine ring, which imparts unique reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

N-cyclopropyl-2-piperidin-4-yloxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c13-10(12-8-1-2-8)7-14-9-3-5-11-6-4-9/h8-9,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNAHKIGYDOOZHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)COC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30639908
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912761-41-2
Record name N-Cyclopropyl-2-[(piperidin-4-yl)oxy]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30639908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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